Product packaging for Lythranidine(Cat. No.:CAS No. 70832-04-1)

Lythranidine

Cat. No.: B1215154
CAS No.: 70832-04-1
M. Wt: 425.6 g/mol
InChI Key: IMHNVGKPQLKSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lythranidine (CAS 70832-04-1) is a piperidine alkaloid that was first isolated from the plant Lythrum anceps . It is characterized by a complex molecular structure featuring a 17-membered cyclophane ring and four defined stereocenters, with a molecular formula of C₂₆H₃₅NO₄ and an average molecular mass of 425.569 g·mol⁻¹ . This compound has served as a significant target for synthetic organic chemistry, inspiring the development of novel methodologies. Early total syntheses of (±)-lythranidine were achieved, and more recent advances have led to highly efficient, gram-scale syntheses that exploit the molecule's local symmetry, such as a concise five-step route involving a transannular aza-Michael addition . Another innovative approach utilizes ring-closing alkyne metathesis to construct its distinctive piperidine-metacyclophane core, highlighting its value in testing the capabilities of modern catalytic reactions . As a natural product with a complex, bridged architecture, this compound is a valuable compound for research in total synthesis, methodology development, and the study of macrocyclic and alkaloid systems. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35NO4 B1215154 Lythranidine CAS No. 70832-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70832-04-1

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol

InChI

InChI=1S/C26H35NO4/c1-31-26-12-8-18-6-10-22(29)16-20-4-2-3-19(27-20)15-21(28)9-5-17-7-11-25(30)23(13-17)24(26)14-18/h7-8,11-14,19-22,27-30H,2-6,9-10,15-16H2,1H3

InChI Key

IMHNVGKPQLKSHM-UHFFFAOYSA-N

SMILES

COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1

Canonical SMILES

COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1

Synonyms

(+-)-lythranidine
lythranidine

Origin of Product

United States

Isolation and Natural Occurrence of Lythranidine

Identification of Plant Sources and Species

Lythranidine was first identified and isolated from the plant species Lythrum anceps Makino wikipedia.orgresearchgate.netjst.go.jp. This discovery marked a significant step in understanding the chemical constituents of the Lythrum genus. Further investigations have also indicated the presence of this compound in Lythrum salicaria, commonly known as purple loosestrife jkomor.orgnih.goviosrphr.org. In some classifications, Lythrum anceps is considered a synonym or closely related variety of Lythrum salicaria, underscoring the latter as a key natural source for this alkaloid iosrphr.org.

Methodologies for this compound Isolation from Botanical Extracts

The isolation of this compound from its natural sources typically involves a series of extraction and purification steps. Initial studies reported the isolation of this compound from Lythrum anceps wikipedia.orgresearchgate.netjst.go.jp. General methods for preparing plant extracts, such as those used for Lythrum salicaria, involve macerating plant material (e.g., aerial parts) in a solvent, often water, at a controlled temperature and duration, followed by filtration mdpi.com.

More specifically, the isolation of alkaloids like this compound from botanical matrices often begins with the extraction of the basic fraction from the plant material mcmaster.ca. Subsequent purification steps commonly employ chromatographic techniques, such as column chromatography, to separate individual compounds based on their chemical properties. While specific detailed protocols for this compound's isolation are found within primary research literature, the process generally aims to isolate the alkaloid from other plant metabolites and compounds wikipedia.orgresearchgate.netmcmaster.carsc.orgresearchgate.net.

Comparative Analysis of this compound Distribution Across Lythrum Species

Research has predominantly focused on the identification and isolation of this compound from Lythrum anceps and Lythrum salicaria wikipedia.orgresearchgate.netjst.go.jpjkomor.orgnih.goviosrphr.org. While these species are established sources, comprehensive comparative analyses detailing the distribution and relative abundance of this compound across a broader spectrum of Lythrum species are not extensively detailed in the provided information. Current understanding points to L. anceps and L. salicaria as the primary botanical sources of this alkaloid.

Identified Alkaloids in Lythrum Species

Plant SpeciesIdentified Alkaloids
Lythrum ancepsLythranine, this compound, Lythramine (B1200091) wikipedia.orgresearchgate.netjst.go.jp
Lythrum salicariaLythranine, this compound, Lythramine, Salicarinin, Lythrine, Lythrancine, Lythrancepine jkomor.orgnih.goviosrphr.org

List of Compounds Mentioned

this compound

Lythranine

Lythramine

Salicarinin

Lythrine

Lythrancine

Lythrancepine

Structural Elucidation and Stereochemical Assignment of Lythranidine

Early Spectroscopic Characterization and Chemical Degradation Studies for Lythranidine

Initial investigations into the structure of this compound relied heavily on chemical degradation to simplify the complex molecule into more readily identifiable fragments. A pivotal study involved the dehydrogenation of dideoxy-NO-dimethyl-lythranidine. This process yielded a seventeen-membered heterocycle which was subsequently synthesized independently from anisaldehyde through an eight-step process. The identity of the synthetic compound with the degradation product provided conclusive evidence for the core macrocyclic framework of this compound. nih.gov This degradative strategy was instrumental in establishing the fundamental biphenyl (B1667301) ether linkage and the size of the large ring, which were challenging to ascertain solely from early spectroscopic methods of the time.

Advanced Nuclear Magnetic Resonance (NMR) Techniques in this compound Structure Determination

Specifically, analysis of NMR data from this compound and several of its derivatives allowed for the deduction of the spatial relationship between protons on the piperidine (B6355638) ring and the macrocycle. The data revealed a trans-relationship between the protons at C-5 and C-9, as well as a trans-relationship between the protons at C-3 and C-11. nih.govscispace.com This information was vital for constructing an accurate three-dimensional model of the molecule and understanding the conformation of the piperidine ring relative to the large cyclophane structure.

Application of X-ray Crystallography for this compound Absolute Configuration Assignment

The absolute configuration of this compound was definitively established not through direct X-ray analysis of the compound itself, but by a combination of chemical correlation and single-crystal X-ray crystallography performed on a co-occurring and structurally related alkaloid, lythranine. nih.govscispace.com

Researchers prepared a derivative, bromolythranine hydrobromide, which formed crystals suitable for X-ray diffraction analysis. The analysis of this derivative clarified both the structure and the absolute configuration of lythranine. nih.gov Because the fundamental stereochemical framework of this compound was known to be related to that of lythranine, this result allowed for the confident assignment of the absolute configuration to this compound as well. nih.govscispace.com The crystallographic data for the key derivative, bromolythranine hydrobromide, provided the unambiguous spatial arrangement of the atoms, which was then extrapolated to this compound. scispace.com

Table 1: Crystallographic Data for Bromolythranine Hydrobromide scispace.com
ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)21.768
b (Å)15.223
c (Å)9.873
Z4

Detailed Structural Comparison of this compound with Co-occurring Lythraceae Alkaloids (e.g., Lythranine, Lythramine)

This compound is part of a closely related group of alkaloids isolated from Lythrum anceps, which also includes lythranine and lythramine (B1200091). slv.vic.gov.au All three share the same fundamental seventeen-membered biphenyl ether-piperidine skeleton, but differ in their functional groups, leading to distinct chemical properties. nih.gov

Lythranine is distinguished by the presence of a lactone ring, which is formed by an ester linkage involving one of the hydroxyl groups and a carboxyl group. Lythramine, on the other hand, features an acetate (B1210297) group esterified to one of the hydroxyls. rsc.org this compound is the parent triol of this series. The structural elucidation of all three compounds was accomplished concurrently, with the X-ray structure of the bromolythranine derivative serving as the key to unlock the absolute configurations of the entire group. nih.gov

Table 2: Structural Comparison of this compound, Lythranine, and Lythramine
CompoundMolecular FormulaMolar Mass (g·mol⁻¹)Key Structural Feature Difference
This compoundC26H35NO4425.569Contains three hydroxyl (-OH) groups. rsc.org
LythranineC28H35NO5465.58Contains a lactone (cyclic ester) ring. nih.gov
LythramineC29H37NO5479.61Contains an acetate (-OCOCH3) group. rsc.org

Biosynthetic Investigations of Lythranidine

Proposed Biosynthetic Pathways for Lythranidine Formation

The biosynthesis of this compound is understood to originate from amino acid precursors, with L-lysine and L-phenylalanine being key building blocks for many Lythraceae alkaloids acs.orgcdnsciencepub.comcdnsciencepub.com. Lysine (B10760008) is typically converted into cadaverine (B124047), which then cyclizes to form piperidine (B6355638) rings, a core structural element in this compound acs.orgcdnsciencepub.com. Phenylalanine contributes aromatic and aliphatic side chains, often incorporated as C6-C3 units, which are crucial for constructing the complex ring systems observed in Lythraceae alkaloids cdnsciencepub.comrsc.org.

While specific pathways for this compound are not as extensively detailed as for some other Lythraceae alkaloids like decodine, it is proposed that its formation involves the condensation of a lysine-derived fragment (likely a piperidine derivative) with phenylpropanoid units derived from phenylalanine. The macrocyclic and cyclophane features of this compound suggest a complex series of cyclization and oxidative coupling reactions. For instance, the formation of related cyclophane alkaloids has been proposed to involve transannular Diels-Alder reactions or macrocyclization followed by further modifications nih.govbeilstein-journals.org. The precise sequence of these steps, including the formation of the 17-membered cyclophane ring, remains an area of ongoing investigation.

Precursor Incorporation Studies in this compound Biosynthesis

Direct precursor incorporation studies specifically for this compound are less commonly reported in readily accessible literature compared to its structural relatives. However, studies on related Lythraceae alkaloids provide strong evidence for the roles of lysine and phenylalanine. For example, experiments with Decodon verticillatus have shown that ¹⁴C-labeled lysine, cadaverine, and Δ¹-piperideine are incorporated non-randomly into alkaloids like decodine and decinine, confirming their role as lysine precursors cdnsciencepub.comresearchgate.net. Similarly, phenylalanine has been shown to be incorporated as two intact C6-C3 units into these alkaloids cdnsciencepub.com.

Given the structural similarities, it is highly probable that this compound biosynthesis follows analogous pathways, with labeled lysine and phenylalanine being incorporated into its structure. The low incorporation rates observed in some plant biosynthesis studies can make detailed analysis challenging acs.org.

Mechanistic Postulations for Key Enzymatic Steps in this compound Biosynthesis

The complex structure of this compound suggests several key enzymatic transformations. The initial steps likely involve the decarboxylation of lysine to cadaverine and the subsequent cyclization to form a piperidine ring, possibly via an imine intermediate like Δ¹-piperideine acs.orgcdnsciencepub.com. The incorporation of phenylalanine fragments, likely as phenylpropanoids, would then occur.

The formation of the macrocyclic and cyclophane structure is a significant challenge. Mechanistic postulations often involve:

Phenol Oxidative Coupling: This is a common strategy in alkaloid biosynthesis for forming biaryl linkages and macrocycles, often catalyzed by enzymes like laccases or peroxidases cdnsciencepub.com. This could be involved in creating the biphenyl-like moiety within this compound.

Transannular Reactions: For cyclophane structures, transannular reactions, such as Diels-Alder cycloadditions or Michael additions across a large ring, have been proposed nih.govbeilstein-journals.orgescholarship.orgnih.gov. For instance, a transannular aza-Michael addition has been suggested as a key step in forming the piperidine-metacyclophane framework of this compound nih.govresearchgate.net.

Enzymatic Cyclization and Functionalization: Specific enzymes would be required to catalyze the various cyclization, oxidation, reduction, and functionalization steps (e.g., methylation of hydroxyl groups) to assemble the final this compound molecule with its precise stereochemistry.

Comparative Biosynthetic Analyses of this compound within the Lythraceae Alkaloid Class

This compound belongs to the piperidine-type alkaloids within the Lythraceae family, which also includes decodine, decinine, vertine, and lythramine (B1200091) cdnsciencepub.comwikipedia.orgvulcanchem.com. Comparative analyses highlight shared biosynthetic origins and divergent pathways.

Shared Precursors: Like other Lythraceae alkaloids, this compound is believed to originate from L-lysine and L-phenylalanine acs.orgcdnsciencepub.comcdnsciencepub.com. Studies on decodine and decinine demonstrate the specific incorporation patterns of these amino acids, suggesting similar initial steps for this compound.

Structural Divergence: While alkaloids like decodine feature a quinolizidine (B1214090) nucleus, this compound is characterized by a 17-membered cyclophane ring and a piperidine core beilstein-journals.orgwikipedia.org. This structural difference implies distinct cyclization and macrocyclization strategies employed by the plant's enzymatic machinery. Lythramine, for example, is a derivative of this compound, differing by an esterified hydroxyl group and a methylene (B1212753) bridge vulcanchem.comnih.gov. These modifications likely occur at later stages of the biosynthesis.

Biosynthetic Strategies: The macrocyclic nature of this compound suggests sophisticated cyclization mechanisms, potentially involving ring-closing metathesis or intramolecular cyclizations that differ from the more straightforward quinolizidine ring formation in other Lythraceae alkaloids nih.govbeilstein-journals.orgescholarship.orgresearchgate.netacs.org.

Chemical Synthesis of Lythranidine and Its Analogues

Strategic Approaches to the Lythranidine Macrocyclic Framework

The construction of this compound's macrocyclic framework has been a central focus in its total synthesis. Strategic planning has been paramount in overcoming the inherent difficulties associated with assembling such complex molecular architectures.

The efficiency of this compound synthesis has been significantly improved by adopting more convergent or strategically optimized approaches compared to earlier, more linear routes. While specific details on the linear versus convergent nature of all historical syntheses are not universally detailed in the available literature, the development of a five-step synthesis represents a substantial departure from previous methods that required up to fifteen steps researchgate.net. This highly efficient route employs a two-directional synthetic strategy, building the molecule in stages from acyclic precursors to cyclic systems and finally to the bridged macrocyclic domain vulcanchem.comresearchgate.netsciencenet.cn. Such a streamlined approach suggests a move towards convergent elements or highly efficient, well-planned linear sequences that minimize steps and maximize yield.

A cornerstone of modern this compound synthesis is the strategic exploitation of its inherent molecular symmetry. The natural product possesses a local C2 symmetry element, which has been masterfully leveraged to simplify its construction researchgate.netresearchgate.netsciencenet.cnresearchgate.netnih.gov. This symmetry allows for a two-directional synthetic approach where key bond formations and stereochemical relationships can be established concurrently. Specifically, this symmetry has enabled the construction of the carbon macrocyclic framework while simultaneously setting the stereochemistry of the 2,6-trans-piperidine and secondary alcohol functionalities in a significantly reduced number of steps researchgate.netresearchgate.netsciencenet.cn.

Early Total Syntheses of this compound

The initial efforts to synthesize this compound laid the groundwork for subsequent, more advanced methodologies. These pioneering syntheses, while successful in achieving the target molecule, often encountered limitations in terms of efficiency and stereocontrol.

The first reported total synthesis of this compound, attributed to Fujita and colleagues, utilized the McMurry reaction as a key transformation beilstein-journals.org. While groundbreaking, this early synthesis was described as unselective and racemic nih.gov. Subsequent efforts aimed at improving stereocontrol, leading to the development of enantioselective routes. However, even the most step-economic previous approaches required approximately fifteen steps to access the natural product, highlighting significant limitations in efficiency compared to more recent strategies researchgate.net.

The early syntheses of this compound, and the subsequent development of more efficient routes, relied on a series of seminal reactions. The McMurry reaction was employed in the first total synthesis beilstein-journals.org. A significant advancement came with the development of an enantioselective synthesis that featured a sequence of ring-closing alkyne metathesis (RCAM), followed by ruthenium-catalyzed redox isomerization, and a crucial transannular aza-Michael addition to construct the core structure gdch.denih.gov. More recently, a highly convergent five-step synthesis has been reported that employs a thermodynamically controlled, twofold intermolecular/transannular aza-Michael addition and a twofold hydride reduction to install all four stereocenters researchgate.netresearchgate.netsciencenet.cn. This latter approach, by leveraging C2 symmetry, represents a paradigm shift in the synthesis of this compound and its analogues, demonstrating remarkable efficiency and broad-spectrum applicability through the preparation of diastereomeric analogues researchgate.netsciencenet.cnnih.gov.

Modern and Stereoselective Total Syntheses of this compound.

Diastereoselective and Enantioselective Methodologies.

Aza-Michael Addition Sequences in this compound Synthesis

A crucial step in several modern synthetic approaches to this compound involves the strategic use of aza-Michael addition reactions. Specifically, a thermodynamically controlled, twofold intermolecular/transannular aza-Michael addition has been identified as a pivotal transformation for constructing the core piperidine-metacyclophane framework researchgate.netresearchgate.netnih.gov. This reaction sequence plays a vital role in the latter stages of synthesis, contributing significantly to the installation of multiple stereocenters within the macrocyclic structure researchgate.netresearchgate.netnih.gov. In some strategies, these aza-Michael additions are employed in conjunction with other reactions, such as ring-closing alkyne metathesis followed by redox isomerization, to efficiently assemble the complex bridged macrocyclic domain characteristic of this compound researchgate.netthieme-connect.de.

Stereochemical Control of Chiral Centers in this compound Assembly

The precise control over the stereochemistry at this compound's four asymmetric centers (C-3, C-5, C-9, and C-11) is paramount for its three-dimensional structure and potential interactions vulcanchem.comrsc.org. Synthetic strategies have been designed to address this challenge effectively. The aforementioned twofold intermolecular/transannular aza-Michael addition, often coupled with a twofold hydride reduction, is a key method for installing these stereocenters researchgate.netresearchgate.netnih.gov. This approach allows for the simultaneous establishment of the correct relative stereochemistry at multiple chiral carbons within the macrocyclic framework researchgate.netresearchgate.net. For instance, a symmetry-focused, two-directional synthetic strategy has been implemented to achieve the stereoselective assembly of the macrocycle, effectively installing all four stereocenters in a concentrated phase of the synthesis researchgate.netresearchgate.netanu.edu.au. The relative stereochemistry at C-5 and C-9, and C-3 and C-11, has been deduced through various spectroscopic and crystallographic analyses in previous studies researchgate.net.

Utilization of Organocatalysis in this compound Synthesis

While organocatalysis has emerged as a powerful tool in modern organic synthesis, the specific application of organocatalytic methods to the synthesis of this compound itself is not prominently detailed in the surveyed literature. Research into related alkaloid classes, such as matrine (B1676216) alkaloids, has demonstrated successful organocatalytic approaches researchgate.net. However, current published strategies for this compound primarily highlight metal-catalyzed reactions and thermodynamically controlled additions for its synthesis and stereochemical control researchgate.netresearchgate.netnih.govthieme-connect.de.

Synthesis of this compound Analogues and Diastereomers

The development of synthetic routes for this compound has also facilitated the preparation of its analogues and diastereomers, offering opportunities to explore structure-activity relationships and expand chemical diversity.

Methodologies for Directed Structural Modification of this compound

Structural modifications of the this compound scaffold have been explored, often by preparing derivatives or analogues that differ in specific functional groups or stereochemical configurations. For example, Lythramine (B1200091), a related alkaloid, is structurally characterized by an esterified hydroxy group at C-10 and a methylene (B1212753) bridge connecting the C-9 hydroxy group to the piperidine (B6355638) nitrogen, suggesting potential pathways for directed modification of the this compound core vulcanchem.com. Furthermore, synthetic efforts have successfully led to the preparation of this compound methyl ether derivatives with altered stereochemistry at key positions anu.edu.au.

Preparation of this compound Diastereomeric Analogues

A notable aspect of recent this compound syntheses is their capacity to generate multiple diastereomeric forms of the natural product researchgate.netresearchgate.netnih.govanu.edu.au. These strategies are described as "broad-spectrum," enabling the preparation of several diastereomeric analogues, with some approaches yielding up to four of the six possible diastereomeric forms researchgate.netresearchgate.netnih.govanu.edu.au. This capability is crucial for comprehensive studies of this compound's biological profile and for understanding the impact of stereochemistry on its properties.

Efficiency and Scalability Considerations in this compound Synthesis

The developed strategies have also demonstrated the ability to provide gram quantities of this compound and its advanced intermediates researchgate.netresearchgate.netnih.govanu.edu.au. This scalability is critical for enabling further biological evaluations and for exploring potential therapeutic applications. The efficiency gains are largely attributed to the exploitation of this compound's local C2 symmetry, which allows for a two-directional synthetic approach that efficiently constructs the macrocyclic framework and establishes the required stereochemistry researchgate.netresearchgate.netanu.edu.au.

Compound List:

this compound

Lythramine

Analysis of Step Economy and Overall Yields for this compound

The pursuit of efficient total syntheses for complex natural products is a cornerstone of organic chemistry. For this compound, a significant breakthrough has been achieved with the development of a concise five-step total synthesis jst.go.jpresearchgate.netanu.edu.aunih.gov. This represents a substantial improvement in step economy compared to previous synthetic strategies, which were considerably more lengthy, requiring up to fifteen steps to access the target molecule researchgate.net. The new five-step approach is described as being one-third the length of the most step-economic prior synthesis anu.edu.aunih.govresearchgate.net.

Development of Gram-Scale Synthetic Protocols for this compound

The efficiency gains in the five-step synthesis of this compound have directly translated into the ability to produce the compound and its key intermediates on a larger scale researchgate.netanu.edu.aunih.govresearchgate.net. Specifically, this advanced synthetic route has enabled "access to gram quantities of advanced intermediates" researchgate.net and has provided "access to gram quantities of the natural product" anu.edu.aunih.govresearchgate.net. This scalability is crucial for enabling further biological evaluation and exploration of this compound and its derivatives.

Computational and Theoretical Studies on Lythranidine

Conformational Analysis of the Lythranidine Macrocyclic Framework

X-ray structural analyses of this compound derivatives, such as lythrancine-II O-p-bromobenzenesulphonate and lythrancine-IV, have provided detailed conformational data. researchgate.net A key feature of the macrocycle is the seven-atom chain that bridges the meta,meta'-positions of the biphenyl (B1667301) system. This linkage imposes significant steric constraints, leading to a notable asymmetry in the valency angles around the inter-aryl bond. Angles endocyclic to the macrocycle are compressed to less than 120°, while exocyclic angles are expanded to greater than 120°. researchgate.net

Further crystallographic studies on bromolythranine hydrobromide have corroborated these findings, defining the dihedral angle between the benzene (B151609) planes of the biphenyl unit to be 75°. researchgate.net The piperidinium (B107235) ring in this derivative adopts a stable chair conformation. researchgate.net The conformational chirality of the biphenyl system, described as P (right-handed) or M (left-handed) helicity, has been investigated using CD spectroscopy. These studies have established a correlation between the Cotton effects observed in the 200-240 nm region and the biphenyl helicity. An M helicity corresponds to a positive Cotton effect at longer wavelengths and a negative one at shorter wavelengths, with the opposite being true for P helicity. These spectroscopic assignments have been confirmed by single crystal X-ray analysis of derivatives like O-methylthis compound N,O,O-triformate. researchgate.net

Table 1: Key Conformational Parameters of the this compound Macrocyclic Framework from X-ray Crystallography.

DerivativeDihedral Angle (Biphenyl)Piperidine (B6355638) Conformation
Lythrancine-IV49°-
Lythrancine-II O-p-bromobenzenesulphonate47°-
Bromolythranine hydrobromide75°Chair

Theoretical Investigations of Reaction Mechanisms Relevant to this compound Synthesis

The total synthesis of this compound has been a subject of considerable research, with several strategies developed to construct its complex architecture. While specific theoretical investigations focused solely on the reaction mechanisms in this compound synthesis are not extensively detailed in the searched literature, the key reactions employed have been studied computationally in broader contexts. These reactions include the aza-Michael addition and ring-closing metathesis.

Another elegant approach to the this compound core involves a sequence of a ring-closing alkyne metathesis (RCAM) followed by a transannular aza-Michael addition. nih.gov Ring-closing metathesis is a powerful tool for the formation of macrocycles, and theoretical studies have been instrumental in understanding the mechanism of olefin and alkyne metathesis catalyzed by ruthenium and molybdenum complexes. nih.govnih.govthieme-connect.com These studies provide insights into catalyst activity and selectivity, which are critical for achieving high yields in complex macrocyclization reactions like the one used for the this compound framework.

Table 2: Key Reactions in this compound Synthesis with Potential for Theoretical Investigation.

ReactionRole in SynthesisType of Theoretical Insight
Aza-Michael AdditionFormation of the piperidine ring and stereocenter control. researchgate.netresearchgate.netMechanistic pathways, transition state analysis, stereoselectivity prediction. auburn.eduauburn.edu
Ring-Closing MetathesisConstruction of the macrocyclic ring. nih.govCatalyst-substrate interactions, reaction kinetics, selectivity. nih.govnih.govthieme-connect.com

Molecular Modeling and Docking Studies of this compound and its Stereoisomers

Based on the conducted searches, there is a notable absence of published molecular modeling and docking studies specifically focused on this compound and its stereoisomers. While computational techniques such as pharmacophore modeling and molecular docking are widely used in drug discovery to explore the interaction of small molecules with biological targets, their application to this compound has not been reported in the available literature. nih.govmdpi.comrsc.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.orgmdpi.com Such studies could be valuable in elucidating the potential biological targets of this compound and understanding the structure-activity relationships among its different stereoisomers. For instance, docking studies could be employed to investigate the binding of this compound to specific receptors or enzymes, providing hypotheses about its mechanism of action.

Similarly, in silico analysis and homology modeling could be used to predict the three-dimensional structure of potential protein targets for this compound, which is a crucial first step for structure-based drug design. researchgate.netnih.gov The lack of such studies for this compound represents a potential area for future research to explore its pharmacological potential.

Future Directions in Lythranidine Chemical Research

Exploration of Unconventional and Sustainable Synthetic Pathways to Lythranidine

The synthesis of complex natural products like this compound has historically been a demanding endeavor, often involving numerous steps, harsh reagents, and significant waste generation. Future research should prioritize the development of synthetic strategies that align with the principles of green chemistry, emphasizing efficiency, sustainability, and reduced environmental impact.

Key Future Directions:

Flow Chemistry Integration: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, precise control over reaction parameters, enhanced heat and mass transfer, reduced reaction times, and easier scalability chromatographyonline.comiucr.orgcriver.comnih.govrsc.org. Applying flow chemistry to key steps in this compound synthesis, such as macrocyclization or stereoselective bond formations, could lead to more efficient and robust production methods. Flow photochemistry and electrochemistry are particularly promising avenues for enabling novel transformations under mild conditions chromatographyonline.comrsc.orgmdpi.com.

Green Chemistry Principles: Future synthetic routes should actively incorporate green chemistry principles. This includes maximizing atom economy by designing reactions where most atoms of the reactants are incorporated into the final product, minimizing the use of hazardous solvents and reagents, and employing catalytic methods over stoichiometric ones researchgate.netdiva-portal.orgchromatographyonline.comuj.ac.za. For this compound, this could involve developing catalytic C-H activation strategies to bypass functionalization steps or exploring biocatalytic transformations that operate under mild, aqueous conditions.

Novel Catalytic Methodologies: The development and application of advanced catalytic systems, including transition metal catalysis (e.g., palladium, gold) and organocatalysis, are crucial for constructing complex molecular frameworks and controlling stereochemistry rsc.orgnih.govthermofisher.comnih.govpitt.edu. For this compound, which features a macrocyclic structure and multiple stereocenters, catalytic cascade reactions, enantioselective cyclizations, and C-C/C-N bond-forming reactions will be critical for streamlining its synthesis. Photocatalysis and electrochemistry are emerging as powerful tools for activating inert bonds and facilitating complex bond formations under mild, sustainable conditions mdpi.commdpi.comresearchgate.netnih.govipb.pt.

Atom-Economical and Cascade Reactions: Designing synthetic sequences that incorporate multiple transformations in a single operation (cascade reactions) can dramatically reduce step counts and waste. Strategies that build the complex macrocyclic framework of this compound through efficient cascade cyclizations or domino reactions would represent a significant advancement rsc.orgresearchgate.netuq.edu.auunito.itsciety.org.

Sustainable Piperidine (B6355638) and Macrocycle Synthesis: Given this compound's piperidine core and 17-membered macrocyclic ring, future research could benefit from advances in catalytic enantioselective piperidine synthesis and robust macrocyclization techniques such as ring-closing metathesis, transition metal-catalyzed cross-coupling, or macrolactamization thermofisher.compitt.edursc.orgmdpi.comfrontiersin.orgresearchgate.net.

Potential Improvements in Synthesis Metrics:

MetricTraditional Synthesis (Hypothetical)Future Sustainable Synthesis (Target)Improvement Factor
Step Count20-30+< 15> 2x
Atom Economy10-30%> 50%> 2x
Solvent UsageHigh, often hazardousLow, greener solventsSignificant
Waste GenerationHighLowSignificant
Energy ConsumptionHigh (heating, long reaction times)Low (mild conditions, flow reactors)Significant
Use of CatalysisModerateHigh (transition metals, organocatalysis)High

Note: The values in the "Traditional Synthesis" column are illustrative and based on general complexities of similar natural product syntheses. The "Future Sustainable Synthesis" column represents targets for improvement.

Development of Advanced Spectroscopic Techniques for Enhanced this compound Structural Characterization

While the basic structure of this compound is established, future research can leverage advanced spectroscopic and analytical techniques for more detailed characterization, including precise stereochemistry, conformational analysis, and the identification of subtle structural variations in synthetic analogues or natural isolates.

Key Future Directions:

Advanced NMR Spectroscopy: Beyond standard 1D and 2D NMR experiments (¹H, ¹³C, HSQC, HMBC, COSY, TOCSY), advanced techniques are essential for complex molecules. Quantitative NMR (qNMR) can provide precise measurements of purity and concentration. Nuclear Overhauser Effect (NOE) experiments are crucial for determining through-space proximities, aiding in stereochemical assignments and conformational analysis chromatographyonline.comipb.ptrsc.org. Computational NMR, which predicts NMR parameters from quantum mechanical calculations, will play an increasingly vital role in confirming spectral assignments and resolving ambiguous structural features researchgate.netresearchgate.netnih.govresearchgate.net. Solid-state NMR could also offer insights into crystalline forms or interactions.

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility-MS (IMS-MS): HRMS provides accurate mass measurements, enabling definitive elemental composition determination. Tandem MS (MS/MS) offers fragmentation patterns that reveal structural fragments. The integration of Ion Mobility Spectrometry with Mass Spectrometry (IMS-MS) is a particularly powerful advancement. IMS separates ions based on their size, shape, and charge in the gas phase, allowing for the differentiation of isomers (including stereoisomers) that might be indistinguishable by standard MS or chromatography alone chromatographyonline.comnih.govdiva-portal.orguj.ac.zarsc.orgthermofisher.commdpi.comnih.govnih.gov. This is invaluable for confirming stereochemistry and identifying closely related analogues.

Cryo-Electron Microscopy (Cryo-EM): While typically applied to very large biomolecular complexes, advancements in cryo-EM are enabling near-atomic resolution analysis of smaller targets. For this compound, cryo-EM could potentially be used to study its interactions with biological targets or to characterize complex intermediates or supramolecular assemblies formed during its synthesis or in biological systems iucr.orgcriver.comnih.govrsc.orgnih.gov.

Computational Spectroscopy and Conformational Analysis: Macrocycles like this compound are conformationally flexible. Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations, are essential for exploring the conformational landscape, predicting preferred conformations, and interpreting spectroscopic data (e.g., NMR chemical shifts, NOE data) researchgate.netpitt.edusciety.orgresearchgate.netnih.govnih.govresearchgate.net. Combining experimental data with computational modeling will provide a more complete picture of this compound's structure and behavior.

Comparative Analytical Capabilities:

TechniquePrimary Strength for this compound ResearchLimitations/Considerations
NMR Spectroscopy Detailed structural assignment (connectivity, stereochemistry via NOE)Requires pure samples, can be time-consuming for complex spectra
HRMS Accurate mass, elemental compositionDoes not directly provide stereochemistry or connectivity
IMS-MS Isomer differentiation (including stereoisomers), gas-phase separationRequires specialized instrumentation and expertise
Computational NMR Aids spectral assignment, confirms stereochemistry, predicts shiftsRelies on accurate theoretical models, computationally intensive
Cryo-EM 3D structure of complexes, conformational states (if applicable)Typically for larger molecules/assemblies, resolution dependent
Conformational Modeling Predicts preferred 3D structures, aids interpretation of dynamicsAccuracy depends on force fields and simulation parameters

Chemoenzymatic and Biomimetic Approaches for this compound Production

Harnessing biological systems or mimicking their catalytic power offers sustainable and selective routes for producing complex natural products. Future research could explore chemoenzymatic and biomimetic strategies for this compound.

Key Future Directions:

Enzymatic Synthesis and Biocatalysis: Enzymes offer remarkable selectivity and operate under mild conditions. Identifying or engineering enzymes capable of catalyzing key steps in this compound biosynthesis, such as macrocyclization or specific functional group transformations, could provide highly efficient and sustainable routes researchgate.netresearchgate.net. This could involve using isolated enzymes or whole-cell biocatalysis.

Metabolic Engineering and Synthetic Biology: If the biosynthetic pathway of this compound or related alkaloids is elucidated, metabolic engineering approaches could be employed. This involves modifying microbial or plant cell chassis to overproduce this compound or its precursors, potentially offering a scalable and renewable production method rsc.orgnih.gov.

Biomimetic Synthesis: Designing chemical reactions that mimic natural biosynthetic processes can lead to novel and efficient synthetic pathways. For this compound, this could involve developing cascade reactions that emulate enzymatic cyclization or oxidation steps, using synthetic catalysts that mimic enzyme active sites.

Systematic Study of this compound Analogues for Comprehensive Structure-Reactivity Relationships

Understanding how structural modifications affect this compound's properties is crucial for developing new derivatives with enhanced or altered biological activities. A systematic approach to analogue synthesis and evaluation is a key area for future research.

Key Future Directions:

Analogue Synthesis Libraries: Developing efficient synthetic routes that allow for the facile modification of specific parts of the this compound structure is essential. This would enable the creation of libraries of analogues with variations in ring size, functional group placement, or stereochemistry.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating these analogues for their biological activities (e.g., antimicrobial, anti-inflammatory) will establish comprehensive SAR. This knowledge can guide the design of more potent, selective, or pharmacokinetically favorable compounds.

Exploration of Conformational Effects: Given the macrocyclic nature of this compound, understanding how different conformations influence its biological interactions is critical. SAR studies should be complemented by conformational analysis (using techniques described in Section 7.2) to correlate specific structural arrangements with observed activities.

By pursuing these future research directions, the chemical understanding and potential applications of this compound can be significantly advanced, contributing to the fields of synthetic chemistry, natural product research, and drug discovery.

Compound List:

this compound

(+-)-Lythranidine

Lythramine (B1200091)

this compound 12-acetate

Q & A

Q. What are the key structural features of Lythranidine, and how were they initially determined?

this compound is a 19-membered macrocyclic alkaloid characterized by a piperidine-cyclohexane framework, a bridgehead secondary amine, an axial chiral biaryl fragment, and a cis-1,3-amino alcohol motif. Initial structural determination relied on specific rotation data and NMR spectroscopy to establish trans relationships between protons (e.g., C5–H/C9–H and C3–H/C11–H). Absolute configuration was confirmed via X-ray crystallography of bromolythranine hydrobromide derivatives, which resolved stereochemical ambiguities .

Q. What analytical techniques are essential for validating this compound’s purity and stereochemistry?

Key methods include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, NOESY) to assign proton environments and spatial relationships.
  • X-ray crystallography for absolute configuration determination.
  • Optical rotation measurements to verify enantiomeric purity. These techniques must be cross-referenced to resolve discrepancies, such as conflicting NOESY correlations vs. computational predictions .

Q. What are the primary challenges in synthesizing this compound?

Key hurdles include:

  • Macrocycle construction : Achieving 19-membered ring closure without side reactions.
  • Stereochemical control : Installing trans-2,6-disubstituted piperidine and cis-1,3-amino alcohol motifs.
  • Axial chirality : Stabilizing the biaryl fragment’s atropisomerism. Early syntheses required >15 steps with low yields, highlighting the need for catalytic strategies to improve efficiency .

Advanced Research Questions

Q. How have modern catalytic methods advanced this compound synthesis?

Sherburn’s 5-step synthesis (2021) exemplifies progress through:

  • Bidirectional strategy : Combining Miyaura borylation/Suzuki-Miyaura coupling (69% yield over two steps) to assemble the biaryl fragment.
  • Tandem Wittig reactions : One-pot intermolecular/intramolecular macrocyclization to form the 19-membered ring.
  • Stereoselective reductions : Using Ru-catalyzed hydrogenation to install critical cis-amino alcohol centers. This approach achieves gram-scale production, enabling biological studies previously hindered by scarcity .

Q. How can computational chemistry resolve stereochemical uncertainties in this compound synthesis?

Density Functional Theory (DFT) calculations (e.g., M06-2X functional) predict thermodynamic favorability of specific atropisomers and verify transition-state geometries. For example:

  • Axial chirality : DFT confirmed the (M)-biaryl isomer as the lowest-energy conformation.
  • Piperidine ring puckering : Calculations validated NOESY-derived chair conformations. Computational data should be cross-validated with experimental NMR/X-ray results to address outliers .

Q. How should researchers address contradictions between analytical data (e.g., NMR vs. X-ray) in structural studies?

Follow a multi-technique validation protocol :

  • Reproducibility : Repeat experiments under varied conditions (solvent, temperature) to rule out artifacts.
  • Complementary methods : Pair NOESY (through-space interactions) with X-ray (exact bond angles) for 3D clarity.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility influencing spectral discrepancies. For example, Sherburn’s synthesis reconciled DFT-predicted intermediates with crystallographic data to resolve stereochemical conflicts .

Methodological Considerations

Q. What statistical approaches ensure robustness in this compound’s bioactivity studies?

  • Dose-response assays : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.
  • Error analysis : Report standard deviations (≥3 replicates) and apply ANOVA for multi-group comparisons.
  • Validation controls : Include positive/negative controls (e.g., known enzyme inhibitors) to confirm assay specificity. Collaborate with statisticians to design power analyses and avoid Type I/II errors .

Q. How can researchers design experiments to investigate this compound’s structure-activity relationships (SAR)?

  • Fragment-based synthesis : Prepare analogs with modified macrocycles, amino alcohol motifs, or biaryl groups.
  • Biological profiling : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity assays.
  • Computational docking : Map ligand-receptor interactions (AutoDock Vina) to identify critical pharmacophores. Prioritize high-yield synthetic routes (e.g., Sherburn’s protocol) to generate sufficient material for SAR .

Ethical and Reproducibility Guidelines

Q. What ethical considerations apply to this compound research involving biological assays?

  • Data transparency : Publish raw NMR/X-ray files in repositories (e.g., Cambridge Crystallographic Data Centre).
  • Biosafety : Adhere to BSL-2 protocols if testing cytotoxicity in human cell lines.
  • Conflict disclosure : Declare funding sources (e.g., pharmaceutical partnerships) that may bias interpretation .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Detailed procedures : Report reaction scales, purification gradients (HPLC), and catalyst loadings.
  • Negative results : Document failed attempts (e.g., unsuccessful macrocyclization conditions).
  • Independent validation : Collaborate with third-party labs to replicate key steps (e.g., Wittig macrocyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lythranidine
Reactant of Route 2
Lythranidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.